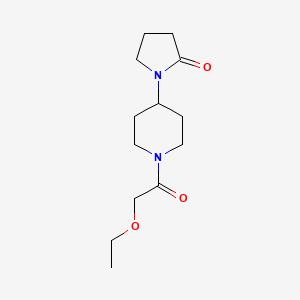

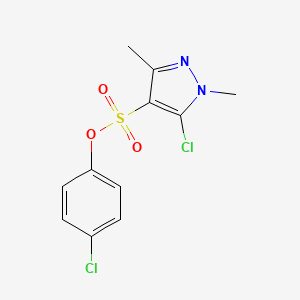

![molecular formula C16H19N3O3 B2872762 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide CAS No. 898411-16-0](/img/structure/B2872762.png)

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and medicinal chemistry due to their diverse range of biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. Heterocyclic compounds like this one can undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on sulfur-substituted pyrroloquinolines, for example, has shown that certain derivatives exhibit antimicrobial activity, which is enhanced by the presence of a fluorine atom in the quinoline moiety. These findings suggest potential applications in developing antimicrobial agents (Es, Staskun, & Vuuren, 2005).

Enzyme Inhibition and Receptor Binding

Pyrroloquinoline derivatives have been studied for their enzyme inhibition properties and receptor binding affinities. For instance, derivatives acting through the GABAA/benzodiazepine receptor as antagonist, partial agonist, and full agonist have been identified, indicating potential applications in neuropsychiatric treatment (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Antitumor Activity

The synthesis of novel pyrroloquinoline building blocks has been explored for selective antitumor agents. These compounds have shown effectiveness in inhibiting cancer cell line growth, pointing to their utility in developing cancer therapies (Nagarapua et al., 2012).

Chemoprotection and Bioactivation

NAD(P)H:quinone oxidoreductase 1 (NQO1) is involved in chemoprotection and can bioactivate certain antitumor quinones. Research in this area may provide insights into developing new antitumor agents that leverage NQO1's properties for solid tumor therapy (Ross et al., 2000).

Ligand Binding and Structural Analysis

Studies on quinoxaline derivatives have also focused on their ligand binding capabilities and structural properties, offering potential insights into drug design and development for treating neurological disorders (Li et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-5-17-15(21)16(22)18-12-7-10-4-3-6-19-13(20)9-11(8-12)14(10)19/h7-8H,2-6,9H2,1H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAPKZDAQUROFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

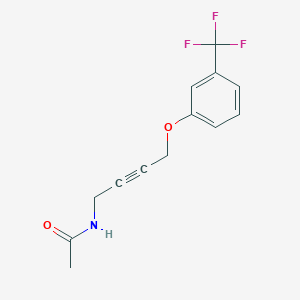

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)

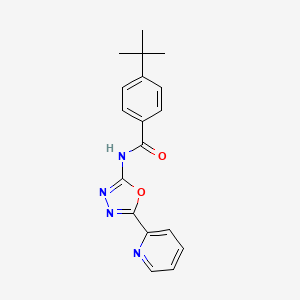

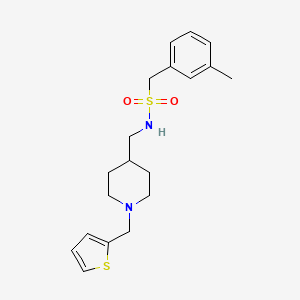

![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)

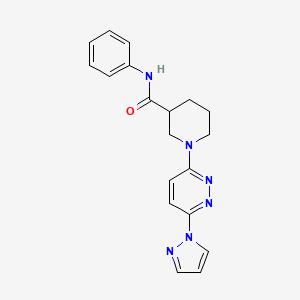

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)

![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)

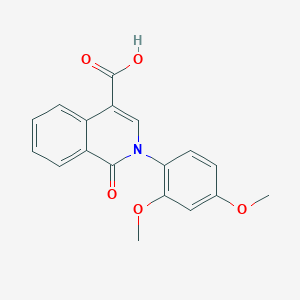

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)